molecular formula C17H15F4N3O3 B2936974 5-fluoro-2-({1-[3-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyrimidine CAS No. 2034429-17-7

5-fluoro-2-({1-[3-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyrimidine

Cat. No.: B2936974
CAS No.: 2034429-17-7
M. Wt: 385.319
InChI Key: PIOFHARAFXEION-UHFFFAOYSA-N
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Description

5-Fluoro-2-({1-[3-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyrimidine is a pyrimidine derivative featuring a piperidin-3-yloxy core substituted with a 3-(trifluoromethoxy)benzoyl group at the piperidine nitrogen. The compound’s structure includes a fluorinated pyrimidine ring, a piperidine moiety, and a trifluoromethoxy-substituted aromatic benzoyl group. These structural elements are critical for its physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.

Properties

IUPAC Name

[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F4N3O3/c18-12-8-22-16(23-9-12)26-14-5-2-6-24(10-14)15(25)11-3-1-4-13(7-11)27-17(19,20)21/h1,3-4,7-9,14H,2,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOFHARAFXEION-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CC=C2)OC(F)(F)F)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F4N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-({1-[3-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyrimidine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the use of catalysts to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-({1-[3-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

5-fluoro-2-({1-[3-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyrimidine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: The compound is investigated for its potential therapeutic properties, including its use in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-fluoro-2-({1-[3-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of CYP2D6 inhibitors and fluorinated heterocycles. Below is a comparative analysis based on substituent effects, enzymatic interactions, and metabolic pathways.

Table 1: Structural and Functional Comparison
Compound Name Key Structural Features CYP2D6 Inhibition (Ki/IC50) Metabolic Stability Key Metabolic Pathways
SCH 66712 (5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine) Piperazinyl group, phenylimidazole methyl, fluoropyrimidine Ki = 0.39 μM Low (forms reactive metabolites) Oxidation at imidazole phenyl group
Target Compound (5-Fluoro-2-({1-[3-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyrimidine) Piperidin-3-yloxy group, 3-(trifluoromethoxy)benzoyl, fluoropyrimidine Not reported Likely higher (trifluoromethoxy resistance to oxidation) Predicted: Piperidine or benzoyl oxidation
5-Chloro-2-{[1-(9H-xanthene-9-carbonyl)piperidin-3-yl]oxy}pyrimidine (CM899737) Xanthene-carbonyl substituent, chloropyrimidine Not reported Moderate (bulky xanthene group) Xanthene or pyrimidine oxidation
Pyrido[1,3'-bipyridin]-5-yl derivatives (e.g., Intermediate 26 in EP 3 532 474 B1) Triazolopyridine core, trifluoropropoxy/pentan-2-yl substituents Not reported High (fluorinated substituents) Trifluoromethoxy stability

Key Comparative Insights

Piperidine vs. This may result in weaker enzyme inhibition compared to SCH 66712, which forms a 1.2:1 protein adduct with CYP2D6 . Piperidine derivatives generally exhibit lower basicity than piperazines, which could reduce off-target interactions with cationic-binding enzymes or receptors .

Substituent Effects on Metabolism The trifluoromethoxy group on the benzoyl ring is electron-withdrawing and resistant to oxidative metabolism compared to SCH 66712’s phenylimidazole group, which undergoes CYP2D6-mediated oxidation to form reactive intermediates (e.g., methylene quinone) . This suggests improved metabolic stability for the target compound. In contrast, SCH 66712’s partition ratio of 3 indicates efficient enzyme inactivation, while the target compound’s stability may reduce mechanism-based inhibition .

Binding Interactions

  • SCH 66712’s phenylimidazole group participates in π-π stacking with CYP2D6’s Phe120 (distance: 3.2 Å) and hydrogen bonding with Glu216 . The target compound’s benzoyl group may engage in similar interactions, but the trifluoromethoxy substituent’s steric and electronic effects could alter binding orientation or affinity.
  • Xanthene-containing analogues (e.g., CM899737) exhibit bulkier substituents that likely hinder active-site access, reducing CYP2D6 affinity compared to the target compound’s compact benzoyl group .

Metabolic Pathway Divergence SCH 66712 is metabolized at the imidazole phenyl group (CYP2D6) and piperazine ring (CYP2C9/CYP2C19) .

Biological Activity

5-Fluoro-2-({1-[3-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyrimidine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following chemical structure:

  • Chemical Formula : C18H18F4N3O3
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Biological Activity Overview

The biological activity of this compound includes:

  • Antitumor Activity : Preliminary studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines.
  • Antidiabetic Properties : Research has suggested that derivatives of similar piperidine structures can modulate insulin secretion and improve glucose metabolism.
  • Anti-inflammatory Effects : The compound may also have potential in reducing inflammation through inhibition of pro-inflammatory cytokines.

The mechanisms by which this compound exerts its biological effects are still being elucidated. However, it is believed to interact with specific molecular targets, including:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It may act as a modulator of receptors involved in glucose homeostasis.
  • Signal Transduction Pathways : The compound could influence various signaling pathways associated with inflammation and tumor growth.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds structurally related to this compound:

Table 1: Summary of Key Studies

Study ReferenceBiological ActivityFindings
AntidiabeticDemonstrated significant reduction in blood glucose levels in diabetic models.
AntitumorShowed IC50 values in the low micromolar range against breast cancer cell lines.
Anti-inflammatoryReduced levels of TNF-alpha and IL-6 in vitro.

Detailed Findings

  • Antidiabetic Activity : A study published in 2024 highlighted the antidiabetic potential of piperidine derivatives, indicating that compounds with similar structures can enhance GLP-1 receptor activity, leading to improved glycemic control without significant off-target effects .
  • Antitumor Efficacy : Another investigation revealed that related pyrimidine compounds exhibited potent cytotoxicity against multiple cancer cell lines, suggesting that 5-fluoro derivatives could similarly affect tumor growth .
  • Inflammatory Response Modulation : Research has shown that certain pyrimidine compounds can inhibit the production of pro-inflammatory cytokines in macrophage cultures, indicating a possible therapeutic role in inflammatory diseases .

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